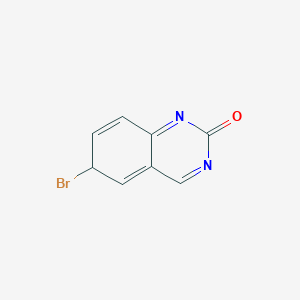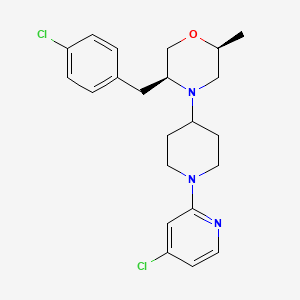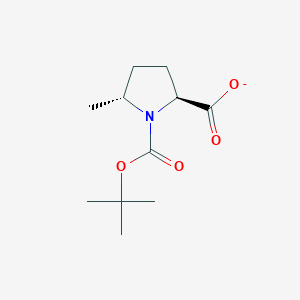![molecular formula C13H22INO2S B12364418 Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide is a quaternary ammonium compound It is characterized by the presence of a trimethylammonium group attached to a 2-[(4-methylphenyl)methylsulfonyl]ethyl chain, with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide typically involves the following steps:
Formation of the sulfonyl intermediate: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with an appropriate nucleophile to form the sulfonyl intermediate.
Alkylation: The sulfonyl intermediate is then alkylated with 2-bromoethyltrimethylammonium iodide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and reduction: The sulfonyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of various chemical products, including surfactants and detergents.
Wirkmechanismus
The mechanism of action of Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide involves its interaction with biological membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the sulfonyl group may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl-[2-[(4-methylphenyl)sulfonyl]ethyl]azanium;iodide
- Trimethyl-[2-[(4-methylphenyl)ethynyl]ethyl]azanium;iodide
- Trimethyl-[2-[(4-methylphenyl)ethoxy]ethyl]azanium;iodide
Uniqueness
Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H22INO2S |
|---|---|
Molekulargewicht |
383.29 g/mol |
IUPAC-Name |
trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide |
InChI |
InChI=1S/C13H22NO2S.HI/c1-12-5-7-13(8-6-12)11-17(15,16)10-9-14(2,3)4;/h5-8H,9-11H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HWCJFPAHNSHXPO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)

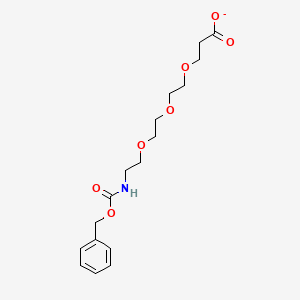
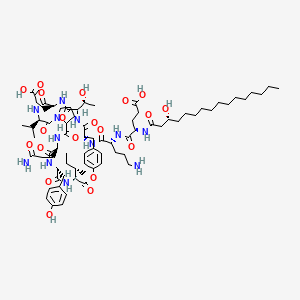
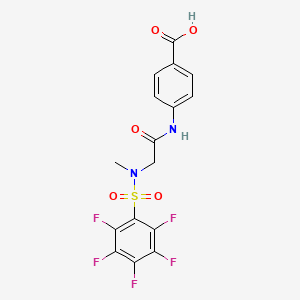

![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)

